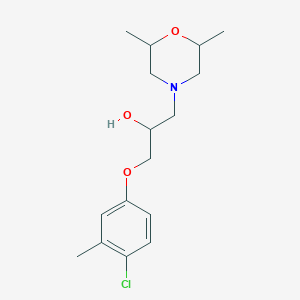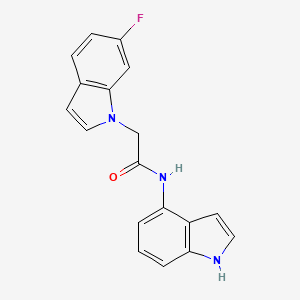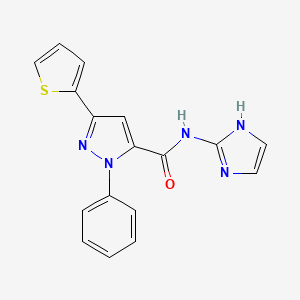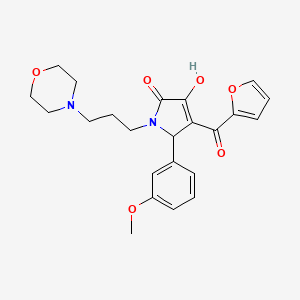
3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound that features both an indole and an isoquinoline moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the indole ring.
Formation of the Isoquinoline Moiety: Synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline structure.
Coupling Reaction: Linking the indole and isoquinoline structures via a propanone linker.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Indol- oder Isochinolinresten.
Reduktion: Reduktionsreaktionen könnten möglicherweise die Ketongruppe oder andere funktionelle Gruppen verändern.
Substitution: Halogensubstitutionsreaktionen könnten am Bromatom am Indolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den spezifischen Bedingungen und Reagenzien abhängen, die verwendet werden. So könnte die Oxidation hydroxylierte Derivate liefern, während die Reduktion Alkohole oder Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthetische Zwischenprodukte: Verwendung bei der Synthese komplexerer Moleküle.
Biologie
Biologische Aktivität: Verbindungen mit Indol- und Isochinolinstrukturen werden häufig auf ihr Potenzial als Pharmazeutika untersucht, einschließlich Antikrebs-, entzündungshemmender und antimikrobieller Mittel.
Medizin
Arzneimittelentwicklung: Potenzielle Leitstrukturen für die Entwicklung neuer Therapeutika.
Industrie
Materialwissenschaften: Mögliche Anwendungen bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von Verbindungen wie 1-(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)-3-(6-brom-1H-indol-1-yl)propan-1-on würde von seinem spezifischen biologischen Ziel abhängen. Häufige Mechanismen könnten Folgendes umfassen:
Enzyminhibition: Bindung an und Hemmung der Aktivität spezifischer Enzyme.
Rezeptormodulation: Wechselwirkung mit zellulären Rezeptoren, um deren Aktivität zu modulieren.
Wirkmechanismus
The mechanism of action for compounds like 3-(6-bromo-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific biological target. Common mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(1H-Indol-1-yl)-1-(isochinolin-2(1H)-yl)propan-1-on: Fehlen der Brom- und Methoxygruppen.
3-(6-Chlor-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)propan-1-on: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.
Einzigartigkeit
Das Vorhandensein des Bromatoms und der Methoxygruppen in 1-(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)-3-(6-brom-1H-indol-1-yl)propan-1-on kann im Vergleich zu seinen Analoga einzigartige chemische Eigenschaften und biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C22H23BrN2O3 |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
3-(6-bromoindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C22H23BrN2O3/c1-27-20-11-16-6-9-25(14-17(16)12-21(20)28-2)22(26)7-10-24-8-5-15-3-4-18(23)13-19(15)24/h3-5,8,11-13H,6-7,9-10,14H2,1-2H3 |
InChI-Schlüssel |
SIVAPEWCVOFOHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=C3C=C(C=C4)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)

![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)
![N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B12160403.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)


![ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160428.png)


![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)
